molecular formula C14H12N2O3 B13959744 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester CAS No. 64399-33-3

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester

Katalognummer: B13959744
CAS-Nummer: 64399-33-3
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: DSYTVTCQTXYCFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique fused ring structure, which combines elements of both pyrimidine and quinoline. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under basic catalytic conditions . The reaction conditions often involve the use of ethanol as a solvent and acetic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular pathways. For example, it may act as an antagonist at the glycine site of the NMDA receptor, which is involved in neurotransmission . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester can be compared with other similar compounds such as:

The uniqueness of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester lies in its specific fused ring structure and the potential for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

64399-33-3

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

methyl 1-oxo-5,6-dihydropyrimido[1,2-a]quinoline-2-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)10-8-15-12-7-6-9-4-2-3-5-11(9)16(12)13(10)17/h2-5,8H,6-7H2,1H3

InChI-Schlüssel

DSYTVTCQTXYCFF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C2CCC3=CC=CC=C3N2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.